molecular formula C5H4NNaOS B123976 Sodium Omadine CAS No. 3811-73-2

Sodium Omadine

Cat. No.: B123976
CAS No.: 3811-73-2
M. Wt: 149.15 g/mol
InChI Key: XNRNJIIJLOFJEK-UHFFFAOYSA-N
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Description

Pyrithione sodium, also known as sodium pyrithione, is an organosulfur compound with the molecular formula C5H4NOSNa. It is commonly used as an antimicrobial agent due to its broad-spectrum activity against fungi and bacteria. Pyrithione sodium is often found in personal care products, such as shampoos and soaps, as well as in industrial applications like paints and coatings .

Mechanism of Action

Target of Action

Sodium Omadine, also known as Sodium Pyrithione or Sodium 2-pyridinethiol-1-oxide, is an antimicrobial agent . Its primary targets are a wide range of bacteria and fungi . These organisms can chemically destroy the components of various formulations, rendering them unusable . This compound is effective against both types of microbes and can prevent the growth of even high concentrations of fungal organisms .

Mode of Action

This compound interacts with its targets by increasing the cellular levels of copper, damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth . This interaction inhibits the growth of fungi and bacteria, thereby preserving the integrity of the substances it is added to .

Biochemical Pathways

The adverse effects of this compound are caused by a variety of neutral salts, such as sodium sulphate (Na2SO4) and sodium chloride (NaCl). Sodium ion transporters facilitate the entry of sodium ions (Na+) into cells, resulting in ion toxicity .

Pharmacokinetics

This compound demonstrates long-term storage stability and compatibility in aqueous-based compositions . It is completely soluble in aqueous systems . It performs best in pH aqueous systems ranging from 7.0 to 12.0 .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention and minimization of problems associated with fungal contamination . It is an effective preservative in most aqueous compositions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is stable under normal storage conditions down to 0°C . It is incompatible with strong acids, oxidizing and reducing agents . The formulation is stabilized against transchelation in the presence of transition metals . In addition, this compound’s effectiveness can be influenced by the type of coolant, as bacteria are the most frequently detected microbes in used coolant .

Biochemical Analysis

Biochemical Properties

Sodium Omadine interacts with various biomolecules, playing a significant role in biochemical reactions. It is based on the antimicrobial active sodium pyrithione, which is known for its efficiency against a wide range of organisms

Cellular Effects

This compound has notable effects on various types of cells. It is harmful by inhalation, in contact with skin, and if swallowed, and it is very toxic to aquatic organisms . It is also known to cause skin and eye irritation . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound demonstrates long-term storage stability and compatibility in aqueous-based compositions . It is effective against a wide range of organisms at economic concentrations and is available in an easy-to-use liquid form . The long-term effects of this compound on cellular function observed in in vitro or in vivo studies are not fully documented.

Dosage Effects in Animal Models

It is known that this compound is harmful if swallowed, and it causes skin and eye irritation . These effects suggest that high doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

It is known to increase the cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This suggests that this compound may interact with enzymes or cofactors involved in these processes.

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is limited. Given its use in various aqueous compositions and its solubility in water , it can be inferred that this compound may be distributed throughout cells and tissues via aqueous channels.

Preparation Methods

Pyrithione sodium can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide, followed by acidification . Another method uses 2-bromopyridine, which is reacted with sodium sulfide to form pyrithione, and then converted to its sodium salt . Industrial production typically involves these reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Pyrithione sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, zinc chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Pyrithione sodium is often compared with other pyrithione derivatives, such as zinc pyrithione and copper pyrithione. While all these compounds share similar antimicrobial properties, pyrithione sodium is unique in its solubility and stability under neutral or alkaline conditions . Zinc pyrithione, for example, is commonly used in personal care products for its effectiveness against dandruff , whereas copper pyrithione is primarily used as a biocide in marine applications .

Similar compounds include:

  • Zinc pyrithione
  • Copper pyrithione
  • Pyrithione itself

Each of these compounds has specific applications based on their chemical properties and effectiveness in different environments.

Properties

IUPAC Name

sodium;1-oxidopyridine-2-thione
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InChI

InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XNRNJIIJLOFJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaOS
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DSSTOX Substance ID

DTXSID3042390
Record name Sodium (2-pyridylthio)-N-oxide
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Molecular Weight

149.15 g/mol
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Physical Description

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS]
Record name Sodium omadine
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Vapor Pressure

0.00000007 [mmHg]
Record name Sodium omadine
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CAS No.

3811-73-2, 15922-78-8
Record name 2-Pyridinethiol, 1-oxide, sodium salt
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Record name 2-Pyridinethiol, 1-oxide, sodium salt (1:1)
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Record name Sodium (2-pyridylthio)-N-oxide
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Record name Pyridine-2-thiol 1-oxide, sodium salt
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Record name Pyrithione sodium
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Record name PYRITHIONE SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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